![molecular formula C7H10N2O2 B1335156 3-(1H-Pyrazol-1-yl)butanoic acid CAS No. 890092-84-9](/img/structure/B1335156.png)
3-(1H-Pyrazol-1-yl)butanoic acid
Overview
Description
3-(1H-Pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The specific structure and properties of 3-(1H-Pyrazol-1-yl)butanoic acid are not directly discussed in the provided papers, but related compounds with pyrazole moieties have been synthesized and characterized, which can give insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of acetones with diethyl oxalate and other reagents to introduce the pyrazole moiety. In one study, four kinds of 3(5)-substituted 1H-pyrazole carboxylic acids were designed and synthesized using different kinds of acetones and diethyl oxalate . This suggests that a similar approach could potentially be used for the synthesis of 3-(1H-Pyrazol-1-yl)butanoic acid, with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed through various characterization techniques. For instance, a binuclear copper complex with a pyrazole moiety was characterized, confirming the molecular structure of the pyrazole . Although the structure of 3-(1H-Pyrazol-1-yl)butanoic acid is not directly reported, the methodologies used in these studies could be applied to determine its structure.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and diverse. The studies provided do not detail specific reactions for 3-(1H-Pyrazol-1-yl)butanoic acid, but they do describe the synthesis of related compounds and their coordination with metal ions . This indicates that pyrazole derivatives can participate in coordination chemistry, which could be relevant for the chemical behavior of 3-(1H-Pyrazol-1-yl)butanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic evaluations. For example, the nonlinear optical properties of a pyrazole derivative were investigated, and a small energy gap between the frontier molecular orbitals was found to be responsible for this activity . Additionally, the optical properties of novel pyrazole derivatives were characterized, showing that the absorption and emission maxima were less correlated with substituent groups on the pyrazole moiety . These findings suggest that the physical and chemical properties of 3-(1H-Pyrazol-1-yl)butanoic acid could also be explored through similar spectroscopic techniques.
Safety and Hazards
Future Directions
While specific future directions for “3-(1H-Pyrazol-1-yl)butanoic acid” are not mentioned in the retrieved sources, there is a general interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-1-yl)butanoic acid might interact with its targets in a similar manner, leading to changes in the biochemical pathways.
Biochemical Pathways
Related pyrazole derivatives have shown to affect the pathways involved in leishmaniasis and malaria .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1H-Pyrazol-1-yl)butanoic acid .
properties
IUPAC Name |
3-pyrazol-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(5-7(10)11)9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHIHGJTUQQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390170 | |
Record name | 3-(1H-Pyrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-yl)butanoic acid | |
CAS RN |
890092-84-9 | |
Record name | β-Methyl-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890092-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway described in the research for synthesizing 3-(1H-Pyrazol-1-yl)butanoic acid?
A1: The research paper [] details the synthesis of 3-(1H-Pyrazol-1-yl)butanoic acid through an Aza-Michael addition reaction. This reaction involves the addition of pyrazole to crotonic acid.
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